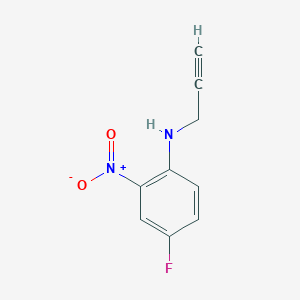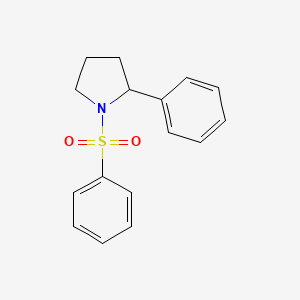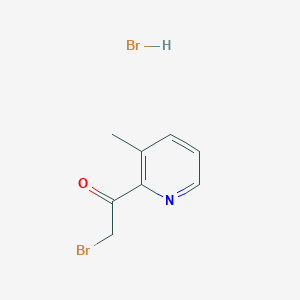
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide typically involves the bromination of 3-methylpyridine followed by acetylation. The reaction conditions often include the use of bromine and acetic acid as reagents. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same .
Chemical Reactions Analysis
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide can be compared with other similar compounds such as:
- 2-Bromoacetylpyridine hydrobromide
- 3-Bromoacetylpyridine hydrobromide
- 2-Bromomethylpyridine hydrobromide
These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
2-bromo-1-(3-methylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-3-2-4-10-8(6)7(11)5-9;/h2-4H,5H2,1H3;1H |
InChI Key |
MYZLWODKPRTYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)CBr.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
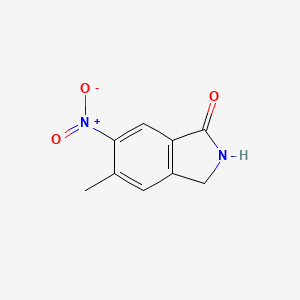
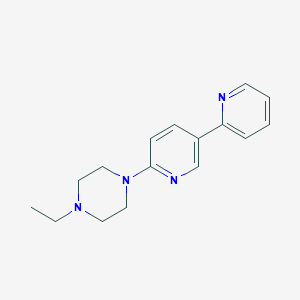
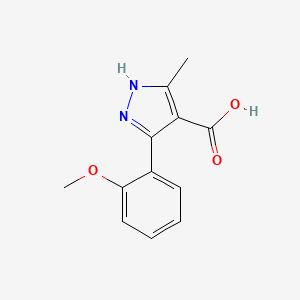

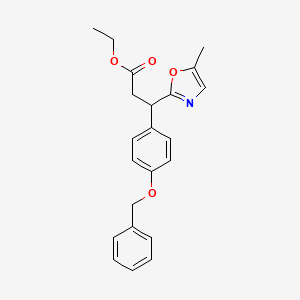


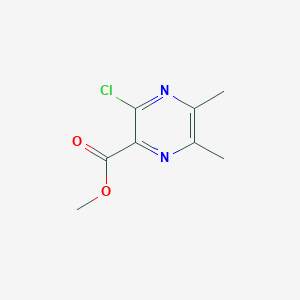
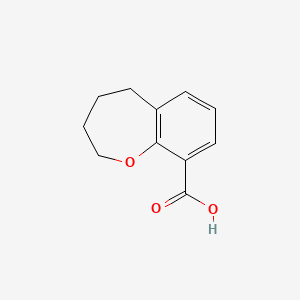
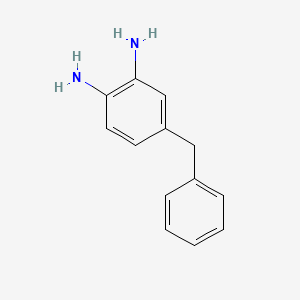
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)
![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)
